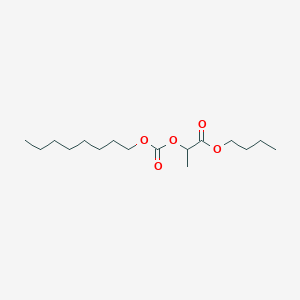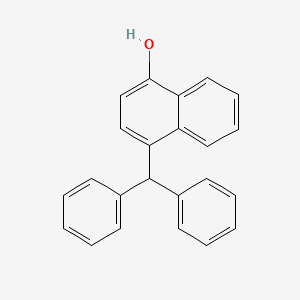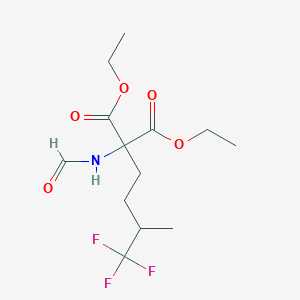
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a formamido group, a trifluoromethyl group, and a propanedioate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate typically involves the reaction of diethyl malonate with 4,4,4-trifluoro-3-methylbutylamine in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in substituted products with different functional groups.
Scientific Research Applications
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-formamido-2-(4,4,4-trifluoro-3-methyl-butyl)propanedioate
- Diethyl (formylamino)(4,4,4-trifluoro-3-methylbutyl)propanedioate
Uniqueness
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it different from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5463-84-3 |
|---|---|
Molecular Formula |
C13H20F3NO5 |
Molecular Weight |
327.30 g/mol |
IUPAC Name |
diethyl 2-formamido-2-(4,4,4-trifluoro-3-methylbutyl)propanedioate |
InChI |
InChI=1S/C13H20F3NO5/c1-4-21-10(19)12(17-8-18,11(20)22-5-2)7-6-9(3)13(14,15)16/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
HQHPRVDCQZJHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C(F)(F)F)(C(=O)OCC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

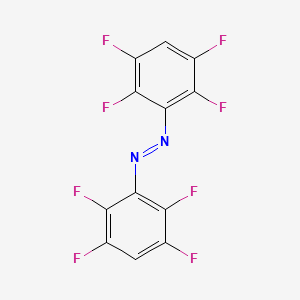
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)
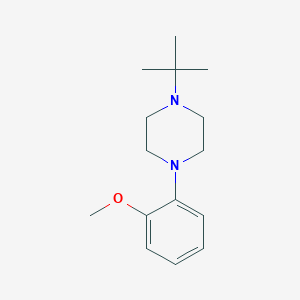
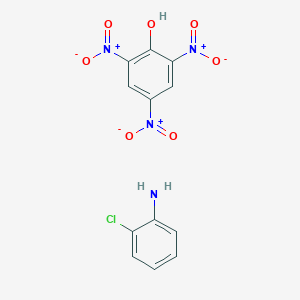
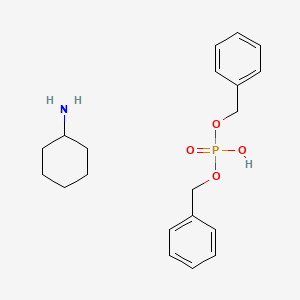
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
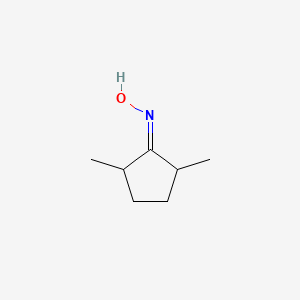
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

